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molecular formula C21H28 B097359 1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene CAS No. 19099-48-0

1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene

Cat. No. B097359
M. Wt: 280.4 g/mol
InChI Key: KRMBVBPNWUBFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288602B2

Procedure details

In a 500-ml flask, to a mixture of 16.8 g (100 mmol) of diphenylmethane and 21.3 g (230 mmol) of tert-butyl chloride, 67 mg (0.5 mmol) of anhydrous AlCl3 were added, at room temperature, under vigorous stirring, resulting in immediate HCl gas emission. The reaction mixture turned red. After 5 min, a second portion of 67 mg (0.5 mmol) of AlCl3 were added. After 5 min of vigorous stirring, the reaction mixture became hard. After about 1 h, the hard mass obtained was recrystallised from about 100 mL of hot isopropanol. The crystalline product precipitated from this solution at a temperature of −30° C. after a period of time of about 2 to 3 h. It was separated, washed with 50 ml of cold isopropanol, and dried in vacuum under a reduced pressure of 10 to 20 mm Hg. 19.6 g of product were obtained with a yield of 70%. The procedure was repeated with a yield ranging between 67 and 74%.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step One
Name
Quantity
67 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
67 mg
Type
catalyst
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:14](Cl)([CH3:17])([CH3:16])[CH3:15]>Cl.[Al+3].[Cl-].[Cl-].[Cl-]>[CH3:15][C:14]([C:4]1[CH:5]=[CH:6][C:1]([CH2:7][C:8]2[CH:9]=[CH:10][C:11]([C:1]([CH3:7])([CH3:6])[CH3:2])=[CH:12][CH:13]=2)=[CH:2][CH:3]=1)([CH3:17])[CH3:16] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC1=CC=CC=C1
Name
Quantity
21.3 g
Type
reactant
Smiles
C(C)(C)(C)Cl
Name
Quantity
67 mg
Type
catalyst
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
67 mg
Type
catalyst
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added, at room temperature, under vigorous stirring
WAIT
Type
WAIT
Details
After 5 min of vigorous stirring
Duration
5 min
WAIT
Type
WAIT
Details
After about 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the hard mass obtained
CUSTOM
Type
CUSTOM
Details
was recrystallised from about 100 mL of hot isopropanol
CUSTOM
Type
CUSTOM
Details
The crystalline product precipitated from this solution at a temperature of −30° C. after a period of time of about 2 to 3 h
Duration
2.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
It was separated
WASH
Type
WASH
Details
washed with 50 ml of cold isopropanol
CUSTOM
Type
CUSTOM
Details
dried in vacuum under a reduced pressure of 10 to 20 mm Hg

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC(C)(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 139.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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